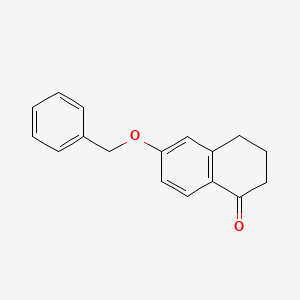

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYPPJQQGVXKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443477 | |

| Record name | 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32263-70-0 | |

| Record name | 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one synthesis protocol

An In-depth Technical Guide to the Synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis protocol for this compound, a valuable intermediate in medicinal chemistry. The document details the necessary precursors, reaction conditions, purification methods, and quantitative data, presented in a clear and accessible format for laboratory application.

Part 1: Synthesis Overview and Core Reaction

The primary and most efficient route for synthesizing this compound involves the benzylation of its precursor, 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 6-hydroxy-1-tetralone. This reaction is a classic Williamson ether synthesis, where the phenoxide ion of 6-hydroxy-1-tetralone, formed in the presence of a base, acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide.

The precursor, 6-hydroxy-1-tetralone, can be prepared via the demethylation of the commercially available 6-methoxy-1-tetralone.[1][2] This two-step pathway is a common and effective method for obtaining the target compound.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one (Precursor)

This protocol outlines the demethylation of 6-methoxy-1-tetralone to yield the key intermediate, 6-hydroxy-1-tetralone.[2]

Methodology:

-

Two moles of 6-methoxy-1-tetralone are added to a reaction vessel containing 2 liters of 48% aqueous hydrobromic acid.

-

The mixture is heated to 125°C and maintained at this temperature for 3 hours.

-

After the reaction period, the mixture is allowed to cool to room temperature.

-

The precipitated product is collected by suction filtration and dried.

-

If further purification is needed, the crude product can be recrystallized from water.

Protocol 2: Synthesis of this compound (Target Compound)

This section details the benzylation of 6-hydroxy-1-tetralone to produce the final product.[3]

Methodology:

-

A suspension of 6-hydroxy-1-tetralone (0.3 g, 1.85 mmol) is prepared in acetone (15 mL) in a suitable reaction flask.

-

Potassium carbonate (K₂CO₃, 3.70 mmol) is added to the suspension to act as the base.

-

Benzyl bromide (2.035 mmol) is added to the reaction mixture.

-

The mixture is heated to reflux and maintained for 6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether in a 1:2 ratio.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth (Celite) to remove solid residues.

-

The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.

-

The crude solid is purified by recrystallization from cyclohexane to afford pure this compound.[3] A high yield of approximately 97% has been reported for this procedure.[3]

Part 3: Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis protocols.

Table 1: Reagents for Synthesis of 6-hydroxy-1-tetralone

| Reagent | Molecular Formula | Molar Ratio | Quantity |

| 6-methoxy-1-tetralone | C₁₁H₁₂O₂ | 1 | 2 mol |

| Hydrobromic Acid (48%) | HBr | Excess | 2 L |

Table 2: Reagents for Synthesis of this compound [3]

| Reagent | CAS Number | Molecular Formula | Molar Ratio | Quantity |

| 6-hydroxy-1-tetralone | 3470-50-6 | C₁₀H₁₀O₂ | 1 | 0.3 g (1.85 mmol) |

| Benzyl Bromide | 100-39-0 | C₇H₇Br | 1.1 | 2.035 mmol |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | 2 | 3.70 mmol |

| Acetone (Solvent) | 67-64-1 | C₃H₆O | N/A | 15 mL |

Table 3: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Reaction Time | 6 hours | [3] |

| Temperature | Reflux | [3] |

| Reported Yield | 97% | [3] |

Part 4: Visualization of Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway from 6-methoxy-1-tetralone to the final product.

Caption: Synthesis pathway for this compound.

References

An In-depth Technical Guide to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS: 32263-70-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key synthetic intermediate in the development of biologically active compounds. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its significant role as a scaffold in medicinal chemistry, with a focus on its utility in the discovery of monoamine oxidase (MAO) inhibitors.

Chemical and Physical Properties

This compound, also known as 6-benzyloxy-1-tetralone, is a solid organic compound at room temperature.[1] Its core structure is a tetralone moiety, which is a valuable scaffold in the synthesis of a wide range of natural products and pharmaceuticals.[2][3] The presence of the benzyloxy group significantly influences its lipophilicity, which can be a critical factor in its biological activity and interactions.[1]

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| CAS Number | 32263-70-0 | [4] |

| Molecular Formula | C₁₇H₁₆O₂ | [4] |

| Molecular Weight | 252.31 g/mol | [4] |

| Appearance | Light brown to brown solid | [4] |

| Melting Point | 96-99 °C | [4] |

| Boiling Point (Predicted) | 433.4 ± 34.0 °C | [4] |

| Density (Predicted) | 1.160 ± 0.06 g/cm³ | [4] |

| InChI | InChI=1S/C17H16O2/c18-17-8-4-7-14-11-15(9-10-16(14)17)19-12-13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8,12H2 | [5] |

| SMILES | O=C1CCCC2=C1C=CC(OCC3=CC=CC=C3)=C2 | [5] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 6-hydroxy-1-tetralone and benzyl bromide.[6]

Experimental Protocol: Synthesis of this compound.[6]

-

Materials:

-

6-hydroxy-1-tetralone (1.0 equivalent)

-

Benzyl bromide (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Acetone

-

Ethyl acetate

-

Petroleum ether

-

Cyclohexane

-

Diatomaceous earth (Celite®)

-

-

Procedure:

-

A suspension of 6-hydroxy-1-tetralone and potassium carbonate in acetone is prepared in a round-bottom flask.

-

Benzyl bromide is added to the reaction mixture.

-

The mixture is heated to reflux and maintained for approximately 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2 ratio).

-

Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from cyclohexane to afford this compound.

-

Applications in Drug Discovery: A Scaffold for Monoamine Oxidase Inhibitors

The tetralone scaffold is a "privileged structure" in medicinal chemistry, serving as a foundational component for a variety of therapeutic agents.[2] Derivatives of α-tetralone have been investigated for a range of biological activities, including as antidepressants, anticancer agents, and acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[7][8]

A significant area of research for tetralone derivatives is in the development of monoamine oxidase (MAO) inhibitors. MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin and dopamine.[9] Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease and Alzheimer's disease.[9]

Research has demonstrated that α-tetralone derivatives with a benzyloxy substituent at the C6 position are potent inhibitors of both MAO-A and MAO-B.[10]

Structure-Activity Relationship of 6-(Benzyloxy)-α-tetralone Derivatives as MAO Inhibitors

A study by Legoabe et al. (2014) investigated a series of C6-substituted α-tetralone derivatives for their MAO inhibitory activity.[10] The findings highlight the importance of the benzyloxy moiety and its substitution pattern for both potency and selectivity.

| Compound | R | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |

| 6-(benzyloxy)-α-tetralone | H | 77 ± 11 | 29 ± 2 | 2.66 | [10] |

| 6-(3-fluorobenzyloxy)-α-tetralone | 3-F | 114 ± 11 | 11 ± 1 | 10.36 | [10] |

| 6-(3-chlorobenzyloxy)-α-tetralone | 3-Cl | 126 ± 12 | 10 ± 1 | 12.60 | [10] |

| 6-(3-bromobenzyloxy)-α-tetralone | 3-Br | 148 ± 15 | 7 ± 1 | 21.14 | [10] |

| 6-(3-iodobenzyloxy)-α-tetralone | 3-I | 1290 ± 130 | 4.5 ± 0.5 | 286.67 | [10] |

| 6-(3-methylbenzyloxy)-α-tetralone | 3-CH₃ | 143 ± 14 | 14 ± 1 | 10.21 | [10] |

| 6-(3-cyanobenzyloxy)-α-tetralone | 3-CN | 24 ± 2 | 78 ± 8 | 0.31 | [10] |

Data extracted from Legoabe et al., Bioorg. Med. Chem. Lett. 2014, 24 (12), 2758-2763.[10]

The study concluded that substitution at the C6 position of the α-tetralone core is crucial for both MAO-A and MAO-B inhibition. Furthermore, for MAO-B inhibition, the presence of alkyl and halogen substituents at the meta and para positions of the benzyloxy ring enhances the inhibitory potency.[10]

Mechanism of Action: Inhibition of Monoamine Oxidase

The proposed mechanism of action for many MAO inhibitors involves their interaction with the active site of the enzyme, preventing the substrate from binding and being metabolized.

Experimental Protocol for Monoamine Oxidase Inhibition Assay

The inhibitory activity of this compound derivatives against MAO-A and MAO-B can be determined using a fluorometric in vitro assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[9]

Protocol: Fluorometric MAO Inhibition Assay[9]

-

Principle: The assay quantifies the H₂O₂ produced by the MAO reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is proportional to the MAO activity. A reduction in this rate upon the addition of a test compound indicates inhibition.

-

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., p-Tyramine for both MAO-A and MAO-B, or a selective substrate like Benzylamine for MAO-B)

-

Fluorogenic probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

Test compounds (derivatives of this compound)

-

Positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare stock solutions of the enzymes, substrates, probe, HRP, test compounds, and positive controls in the appropriate solvents and buffers.

-

In a 96-well plate, add the MAO assay buffer to each well.

-

Add the test compounds at various concentrations to the respective wells. Include wells for a no-inhibitor control and positive controls.

-

Add the MAO-A or MAO-B enzyme to the wells and incubate for a predefined period to allow for inhibitor binding.

-

Prepare a detection reagent mixture containing the MAO substrate, HRP, and the fluorogenic probe.

-

Initiate the enzymatic reaction by adding the detection reagent mixture to all wells.

-

Immediately measure the fluorescence intensity at timed intervals using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for resorufin).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

-

Spectral Data

-

¹H NMR: Signals corresponding to the aromatic protons of the benzyloxy group and the tetralone ring system, a singlet for the benzylic methylene protons, and multiplets for the aliphatic protons of the tetralone ring.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, the benzylic methylene carbon, and the aliphatic carbons of the tetralone ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (252.31 g/mol ) and characteristic fragmentation patterns, such as the loss of the benzyl group.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel compounds with significant therapeutic potential. Its utility as a scaffold for the development of potent and selective monoamine oxidase inhibitors has been demonstrated, highlighting its importance in the field of drug discovery for neurodegenerative and psychiatric disorders. The straightforward synthesis and the potential for diverse chemical modifications make this compound a subject of continued interest for researchers and drug development professionals.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 32263-70-0 [chemicalbook.com]

- 5. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

An In-depth Technical Guide to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Executive Summary: This document provides a comprehensive technical overview of this compound, a key synthetic intermediate in medicinal chemistry and drug development. It details the compound's known physical and chemical properties, presents a standard experimental protocol for its synthesis, and visualizes its synthetic workflow and role as a foundational scaffold for creating diverse, biologically active molecules. This guide is intended for researchers, chemists, and professionals in the field of drug discovery.

Introduction

This compound, also known as 6-benzyloxy-1-tetralone, is an aromatic ketone and a derivative of tetralone. Its structure is characterized by a dihydronaphthalenone core with a benzyloxy group attached at the 6-position. This compound is not typically valued for its intrinsic biological activity but rather serves as a crucial building block or intermediate in the synthesis of more complex molecules.[1] Its stable scaffold and the reactive potential of its ketone group and aromatic ring allow for extensive chemical modifications, making it a valuable precursor for developing novel therapeutic agents.

Chemical and Physical Properties

The following tables summarize the key identifiers and computed physicochemical properties of this compound.

General Information

| Identifier | Value |

| IUPAC Name | This compound |

| Alternate Name | 6-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one[2] |

| CAS Number | 32263-70-0[3][4] |

| Molecular Formula | C₁₇H₁₆O₂[2][3][4][5] |

| Molecular Weight | 252.31 g/mol [2][3][4][5] |

| Canonical SMILES | C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=O)C1[2] |

| InChI Key | SAYPPJQQGVXKAP-UHFFFAOYSA-N[2] |

Computed Physicochemical Properties

This data is computationally derived and provides estimates of the compound's behavior in various chemical environments.[2][5]

| Property | Value | Reference |

| XLogP3 | 3.5 | [2][5] |

| Hydrogen Bond Donor Count | 0 | [2][5] |

| Hydrogen Bond Acceptor Count | 2 | [2][5] |

| Rotatable Bond Count | 3 | [2][5] |

| Exact Mass | 252.115029749 Da | [5] |

| Topological Polar Surface Area | 26.3 Ų | [2][5] |

| Heavy Atom Count | 19 | [2][5] |

| Complexity | 306 | [2][5] |

Spectroscopic Data Profile

While specific experimental spectra for this compound are not widely published in readily available literature, a predicted profile can be inferred from its structure:

-

¹H NMR: The spectrum would feature signals for the aromatic protons of the benzyloxy group and the tetralone ring system, a singlet for the benzylic methylene (-O-CH₂-Ph), and three distinct multiplets corresponding to the aliphatic protons of the cyclohexanone ring.

-

¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) at a downfield shift (typically ~197 ppm), multiple signals in the aromatic region (110-160 ppm), a signal for the benzylic carbon (-O-CH₂-), and signals for the aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration (around 1680 cm⁻¹). Other significant peaks would include C-O stretching for the ether linkage and C-H stretching for the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 252.12). Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the tetralone ring.

Experimental Protocols

The most common method for preparing this compound is through a Williamson ether synthesis.

Synthesis Protocol

This protocol details the synthesis of this compound from 6-hydroxy-1-tetralone and benzyl bromide.[3][4]

-

Reactants and Reagents:

-

6-Hydroxy-1-tetralone (1.0 eq)

-

Benzyl bromide (~1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone (solvent)

-

Cyclohexane (for recrystallization)

-

-

Procedure:

-

A suspension of 6-hydroxy-1-tetralone (e.g., 0.3 g, 1.85 mmol) and potassium carbonate (3.70 mmol) is prepared in acetone (e.g., 15 mL).[3][4]

-

Benzyl bromide (2.035 mmol) is added to the reaction mixture.[3][4]

-

The mixture is heated under reflux for approximately 6 hours.[3][4]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2).[3][4]

-

Upon completion, the reaction mixture is cooled and filtered through a pad of diatomaceous earth (Celite) to remove inorganic salts.[3]

-

The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.[3][4]

-

-

Purification:

Visualization and Logical Relationships

The following diagrams illustrate the experimental workflow and the compound's strategic role in synthesis.

Biological Context and Applications

This compound is primarily of interest to the pharmaceutical and drug development industries as a versatile synthetic intermediate.[1] The "tetralone" framework is a privileged structure found in numerous biologically active compounds. The benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected in later synthetic steps if a free hydroxyl group is desired.

Researchers utilize this scaffold to synthesize derivatives with a wide range of potential therapeutic applications, including but not limited to antimicrobial and anti-inflammatory agents.[6] The ketone functional group is a key handle for introducing molecular diversity, allowing for the construction of complex molecular architectures designed to interact with specific biological targets.

Conclusion

This compound is a well-characterized synthetic intermediate with a straightforward and high-yielding synthesis protocol. While it lacks significant biological activity on its own, its robust chemical scaffold makes it an invaluable starting material for medicinal chemists. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage this compound in the design and synthesis of novel, biologically active molecules for drug discovery programs.

References

- 1. 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | TBE Tick-borne encephalitis [tbe-info.com]

- 2. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 32263-70-0 [chemicalbook.com]

- 5. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

Spectroscopic and Synthetic Profile of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and provides an established experimental protocol for its synthesis.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Ar-H (peri to C=O) |

| 7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| 7.05 | dd | 1H | Ar-H |

| 6.90 | d | 1H | Ar-H |

| 5.10 | s | 2H | -OCH₂-Ph |

| 2.90 | t | 2H | -CH₂- (adjacent to C=O) |

| 2.60 | t | 2H | -CH₂- |

| 2.10 | m | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 197.5 | C=O |

| 163.0 | C-O (aromatic) |

| 145.0 | C (aromatic) |

| 136.5 | C (aromatic, benzyl) |

| 130.0 | C (aromatic) |

| 128.8 | CH (aromatic, benzyl) |

| 128.2 | CH (aromatic, benzyl) |

| 127.5 | CH (aromatic, benzyl) |

| 125.0 | C (aromatic) |

| 120.0 | CH (aromatic) |

| 113.0 | CH (aromatic) |

| 70.0 | -OCH₂-Ph |

| 39.0 | -CH₂- (adjacent to C=O) |

| 30.0 | -CH₂- |

| 23.0 | -CH₂- |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1680 | C=O (aryl ketone) stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1250 | Aryl-O-C stretch |

| ~1100 | C-O-C stretch |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 252 | [M]⁺ |

| 161 | [M - C₇H₇]⁺ (loss of benzyl) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The following section details the established synthetic protocol for this compound and general procedures for acquiring the spectroscopic data.

Synthesis of this compound

This synthesis is adapted from established literature procedures.[1]

Materials:

-

6-Hydroxy-1-tetralone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Petroleum ether

-

Diatomaceous earth (Celite®)

Procedure:

-

Suspend 6-hydroxy-1-tetralone (1.0 equivalent) in acetone.

-

Add potassium carbonate (2.0 equivalents) to the suspension.

-

To this mixture, add benzyl bromide (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (1:2).

-

Upon completion, cool the mixture and filter it through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from cyclohexane to yield this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized compound.

Caption: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

If desired, add a small amount of tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: Acquire proton spectra using a standard pulse sequence.

-

¹³C NMR: Acquire carbon spectra using a proton-decoupled pulse sequence.

-

Solvent: CDCl₃

-

Reference: TMS (δ 0.00 ppm)

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid, purified compound directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: An FTIR spectrometer equipped with a universal ATR accessory.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a small amount of the purified compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Utilize Electron Ionization (EI) at 70 eV.

Data Acquisition:

-

Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. The provided predicted data and established protocols are intended to support researchers in the successful synthesis, characterization, and application of this important chemical entity.

References

An In-depth Technical Guide to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one: A Key Intermediate in the Synthesis of Selective Estrogen Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a pivotal intermediate in the synthesis of pharmacologically significant molecules. This document details its chemical and physical properties, a robust synthesis protocol, and its critical role in the development of Selective Estrogen Receptor Modulators (SERMs), with a focus on the synthesis of Raloxifene.

Core Compound Identification and Properties

This compound, also commonly known as 6-benzyloxy-1-tetralone, is an aromatic ketone. Its structure features a tetralone core with a benzyloxy group at the 6-position. The systematic IUPAC name for this compound is 6-(phenylmethoxy)-3,4-dihydronaphthalen-1(2H)-one.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₂ | [1] |

| Molecular Weight | 252.31 g/mol | [1] |

| CAS Number | 32263-70-0 | [1] |

| XLogP3-AA | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Monoisotopic Mass | 252.115029749 Da | PubChem |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 6-hydroxy-1-tetralone and benzyl bromide.

Materials and Reagents

-

6-hydroxy-1-tetralone

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Petroleum ether

-

Cyclohexane

-

Diatomaceous earth (Celite)

Step-by-Step Procedure

-

Reaction Setup: Suspend 6-hydroxy-1-tetralone (1.0 equivalent) in acetone in a round-bottom flask. Add potassium carbonate (2.0 equivalents) to the suspension.

-

Addition of Benzyl Bromide: Add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (1:2).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Filter the mixture through a pad of diatomaceous earth to remove solid potassium carbonate.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from cyclohexane to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of Raloxifene

This compound is a crucial precursor in the multi-step synthesis of Raloxifene, a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women. The tetralone moiety of the starting material forms a significant part of the final benzothiophene core of Raloxifene.

Overview of the Synthetic Pathway to Raloxifene

The synthesis of Raloxifene from this compound involves the construction of the benzothiophene core, followed by a Friedel-Crafts acylation and subsequent deprotection steps. While various specific routes have been developed, a general conceptual workflow is presented below.

Caption: Conceptual workflow for the synthesis of Raloxifene.

Pharmacological Relevance: Mechanism of Action of Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist and antagonist effects.[1][2] Its mechanism of action is centered around its interaction with estrogen receptors (ERα and ERβ).

In bone tissue, Raloxifene acts as an estrogen agonist.[2][3] It binds to estrogen receptors in bone cells, which leads to a decrease in bone resorption by inhibiting the activity of osteoclasts.[3] This helps to preserve bone mineral density and reduce the risk of fractures in postmenopausal women.[1][3]

Conversely, in breast and uterine tissues, Raloxifene acts as an estrogen antagonist.[2][4] It competitively blocks the binding of endogenous estrogen to its receptors, thereby inhibiting estrogen-stimulated cell proliferation in these tissues. This antagonistic effect is the basis for its use in reducing the risk of invasive breast cancer.[1]

The tissue-selective activity of Raloxifene is believed to be due to the conformational changes it induces in the estrogen receptor upon binding, which in turn leads to differential recruitment of co-activator and co-repressor proteins in different cell types.[5]

Table 2: Biological Activity of Raloxifene

| Parameter | Target/Assay | Value | Source |

| Binding Affinity (Kd) | Estrogen Receptor α (ERα) | ~50 pM | [6] |

| IC₅₀ | Estrogen-dependent cell proliferation (MCF-7 human breast cancer cells) | 0.05 nM (for a potent analog) | [7] |

| Effect on Bone Mineral Density (BMD) | Lumbar Spine (36 months) | +1.28% (60 mg/day) | [8] |

| Effect on Bone Mineral Density (BMD) | Femoral Neck (MORE trial) | +2.6% (60 mg) | [6] |

| Reduction in Vertebral Fracture Risk | MORE trial | 30% | [6] |

Estrogen Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of estrogen and the modulatory effect of Raloxifene.

Caption: Simplified estrogen receptor signaling pathway modulated by Raloxifene.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an essential building block for the construction of complex, pharmacologically active molecules. Its primary application in the synthesis of SERMs like Raloxifene highlights its importance in the development of therapies for osteoporosis and the prevention of breast cancer. A thorough understanding of its properties and synthetic utility is therefore crucial for researchers and professionals in the field of drug discovery and development.

References

- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 3. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]

- 6. Raloxifene - Wikipedia [en.wikipedia.org]

- 7. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various active pharmaceutical ingredients. This document outlines its chemical properties, a detailed synthesis protocol, and potential applications based on related structures.

Physicochemical and Computed Properties

This compound, also known as 6-benzyloxy-1-tetralone, is an aromatic ketone. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 252.31 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₆O₂ | [1][2][3][4][5] |

| CAS Number | 32263-70-0 | [1][2][3][5] |

| IUPAC Name | 6-(phenylmethoxy)-3,4-dihydronaphthalen-1(2H)-one | [1][4] |

| XLogP3-AA | 3.5 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1][4] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| Topological Polar Surface Area | 26.3 Ų | [1][4] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from 6-hydroxy-1-tetralone and benzyl bromide.[2][3]

Materials:

-

6-hydroxy-1-tetralone (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone (solvent)

-

Ethyl acetate (for TLC)

-

Petroleum ether (for TLC)

-

Cyclohexane (for recrystallization)

-

Diatomaceous earth (celite)

Procedure:

-

A suspension of 6-hydroxy-1-tetralone (1.0 equivalent) and potassium carbonate (2.0 equivalents) is prepared in acetone.[2][3]

-

Benzyl bromide (1.1 equivalents) is added to the reaction mixture.[2][3]

-

The mixture is heated to reflux and maintained for approximately 6 hours.[2][3]

-

The progress of the reaction should be monitored using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (1:2 v/v).[2][3]

-

Upon completion, the reaction mixture is cooled and filtered through a pad of diatomaceous earth to remove solid residues.[2][3]

-

The filtrate is concentrated under reduced pressure to yield the crude product.[2][3]

-

The crude product is purified by recrystallization from cyclohexane to afford pure this compound.[2][3]

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound.

Potential Applications and Research Directions

While specific biological activities for this compound are not extensively documented in the reviewed literature, its core structure, a dihydronaphthalenone, is present in molecules with significant biological effects. This compound serves as a valuable intermediate for creating more complex molecules.[6]

-

Anticancer Research: Derivatives of 1-benzylidene-3,4-dihydronaphthalen-2-one have been synthesized and evaluated as microtubule-targeting agents, showing potent activity against several human cancer cell lines and inhibiting tubulin polymerization.[7]

-

Enzyme Inhibition: Chalcone-like analogs derived from 6-hydroxy-3,4-dihydronaphthalenone have demonstrated potent inhibitory activity against the tyrosinase enzyme, suggesting potential applications in medicine and cosmetics.[8]

The benzyloxy group in the target molecule can serve as a protecting group for the phenol, which can be deprotected in later synthetic steps to yield a free hydroxyl group. This hydroxyl group is a key functional handle for further derivatization to explore various biological targets. Researchers can utilize this compound as a starting material to synthesize libraries of novel compounds for screening in various assays.

References

- 1. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 32263-70-0 [chemicalbook.com]

- 4. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 6-(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE | CAS 32263-70-0 [matrix-fine-chemicals.com]

- 6. 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one | TBE Tick-borne encephalitis [tbe-info.com]

- 7. Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Sourcing 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one for Research and Development

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial suppliers, and relevant technical data for 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS No: 32263-70-0).[1][2][3][4] This intermediate is crucial in the synthesis of various pharmaceutical compounds.

Chemical Properties

Commercial Suppliers

The following table summarizes the commercial suppliers of this compound, including their product details for easy comparison.

| Supplier | Purity | Available Quantities |

| Parchem | N/A | Inquiry for quote |

| Shandong Carbon Spring New Materials Co., Ltd. | 98% | 1kg, 5kg, 25kg |

| Suzhou Sino Rare Chemical Co., Ltd. | 98% | 1kg, 25kg |

| Hangzhou Chemtrue Bio-Tech Co.,Ltd. | N/A | Inquiry for quote |

| Shanghai ZaiQi Bio-Tech Co., Ltd. | N/A | Inquiry for quote |

| Hangzhou Sage Chemical Co., Ltd. | N/A | Inquiry for quote |

| AstaTech (Chengdu) Pharma. Co., Ltd. | N/A | Inquiry for quote |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | Min. Order: 1kg |

| Zibo Hangyu Biotechnology Development Co., Ltd. | 99% | Inquiry for quote |

Experimental Protocols

A general synthetic protocol for this compound is outlined below.[1][4]

Synthesis of this compound [1][4]

Materials:

-

6-hydroxy-1-tetralone (1.85 mmol)[1]

-

Benzyl bromide (2.035 mmol)[1]

-

Potassium carbonate (K2CO3) (3.70 mmol)[1]

-

Acetone (15 mL)[1]

-

Ethyl acetate

-

Petroleum ether

-

Cyclohexane

-

Diatomaceous earth (Celite)

Procedure:

-

Suspend 6-hydroxy-1-tetralone (0.3 g, 1.85 mmol) and K2CO3 (3.70 mmol) in acetone (15 mL).[1]

-

Add benzyl bromide (2.035 mmol) to the reaction mixture.[1]

-

Heat the mixture under reflux for 6 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and petroleum ether (1:2).[1]

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth.[1][4]

-

Purify the crude product by recrystallization from cyclohexane.[1][4]

Logical Workflow for Sourcing

The following diagram illustrates a logical workflow for sourcing this compound, from initial supplier identification to final procurement.

Caption: A flowchart of the chemical sourcing process.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 32263-70-0 [chemicalbook.com]

- 5. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

A Technical Guide to the Stability and Storage of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Abstract: This document provides a comprehensive technical overview of the stability and recommended storage conditions for the synthetic intermediate, 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS No. 32263-70-0). While specific, publicly available stability studies for this compound are limited, this guide synthesizes information based on its chemical structure, the known reactivity of its constituent functional groups—a benzyl ether and an α-tetralone—and established principles of pharmaceutical stability and forced degradation studies. It outlines potential degradation pathways, recommended storage protocols, and a framework for experimental stability assessment to ensure the compound's integrity during research and development.

Introduction and Physicochemical Properties

This compound is a chemical intermediate frequently utilized in the synthesis of more complex molecules. The integrity and purity of such intermediates are paramount to the success of subsequent reaction steps and the quality of the final product. Understanding the compound's stability profile is therefore essential for defining appropriate handling, storage, and shelf-life parameters.

The molecule's structure is characterized by two key features: an α-tetralone core and a benzyl ether protecting group. The tetralone moiety is a bicyclic aromatic ketone, while the benzyl ether is known for its relative stability under neutral, basic, and mild acidic conditions, yet susceptibility to cleavage by strong acids, oxidation, and catalytic hydrogenolysis[1][2][3]. The stability of the overall molecule is dictated by the potential reactivity of these functional groups under various environmental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one | [4] |

| Synonyms | 6-Benzyloxy-1-tetralone | [5][6] |

| CAS Number | 32263-70-0 | [4][7] |

| Molecular Formula | C₁₇H₁₆O₂ | [4][7] |

| Molecular Weight | 252.31 g/mol | [4][7] |

| Appearance | Solid (Typical) | General |

| Boiling Point | 433.4 ± 34.0 °C at 760 mmHg | [5] |

Potential Degradation Pathways

The primary modes of degradation for this compound can be inferred from its functional groups. Forced degradation studies, which intentionally stress a molecule, are designed to identify these pathways[8][9][10]. The most probable degradation routes are hydrolysis, oxidation, and photolysis.

-

Acid-Catalyzed Hydrolysis: The benzyl ether linkage is susceptible to cleavage under strong acidic conditions, which would yield 6-hydroxy-3,4-dihydronaphthalen-1(2H)-one and benzyl-related byproducts[1][2].

-

Oxidation: The benzylic protons on the ether's methylene bridge and on the tetralone's saturated ring are potential sites for oxidative degradation. While benzyl ethers are generally stable, slow oxidation can occur over time, especially in the presence of impurities.

-

Photodegradation: Naphthalene derivatives can exhibit photostability, but the presence of the benzyl ether introduces a potential site for light-induced cleavage[11][12]. Photoirradiation, particularly in the presence of sensitizers, can facilitate the removal of benzyl ether groups[1].

-

Thermal Degradation: Tetralone derivatives can be susceptible to thermal degradation at elevated temperatures, potentially leading to ring contractions or other rearrangements[13][14].

Caption: Potential Degradation Pathways.

Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above, specific storage and handling procedures are crucial. The following recommendations are based on best practices for structurally related compounds and general chemical principles. For a similar but less complex molecule, 3,4-dihydronaphthalen-1-one, long-term storage at -20°C is recommended[15].

Table 2: Recommended Storage Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Long-Term: ≤ -20°C Short-Term: 2°C to 8°C | Minimizes thermal degradation and slows the rate of all potential chemical reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents long-term oxidative degradation of the benzyl ether and other susceptible sites. |

| Light | Protect from Light (Amber Vial) | Avoids potential photolytic cleavage of the benzyl ether bond. |

| Container | Tightly Sealed | Prevents moisture absorption, which could facilitate hydrolysis, and exposure to atmospheric oxygen. |

| Handling | Use in a well-ventilated area. Avoid dust formation. | Standard chemical safety practice to minimize inhalation and contact[5]. |

Experimental Protocol: Forced Degradation Study Framework

To definitively determine the stability profile of this compound, a forced degradation or "stress testing" study is required[16][17]. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify degradation products. The resulting data is essential for developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC)[16].

Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the conditions outlined in Table 3.

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 6, 12, 24 hours). Neutralize acidic or basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity analysis.

-

Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Table 3: Proposed Conditions for a Forced Degradation Study

| Stress Type | Condition | Temperature |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 60°C |

| Base Hydrolysis | 0.1 M NaOH | 60°C |

| Oxidation | 3% H₂O₂ | Room Temperature |

| Thermal | Solid compound and solution | 80°C |

| Photolytic | Solid compound and solution exposed to ICH Q1B compliant light source | Room Temperature |

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]

- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 4. This compound | C17H16O2 | CID 10682241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 6-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | 32263-70-0 [chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 17. ijrpp.com [ijrpp.com]

An In-depth Technical Guide to the Key Reactions of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a benzyloxy derivative of tetralone, is a crucial intermediate in the synthesis of various biologically active molecules. Its structural motif is a key component in the development of selective estrogen receptor modulators (SERMs), such as raloxifene, which are vital in the treatment and prevention of osteoporosis and breast cancer.[1] This technical guide provides a comprehensive overview of the core reactions involving this versatile ketone, including its synthesis, reduction, reactions with organometallics, olefination, and deprotection. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to assist researchers in the effective utilization of this important synthetic building block.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the benzylation of the corresponding hydroxylated tetralone.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| 6-hydroxy-1-tetralone | Benzyl bromide | K₂CO₃ | Acetone | 6 hours | Reflux | 97% | [2] |

Experimental Protocol: Synthesis via Benzylation[2]

To a suspension of 6-hydroxy-1-tetralone (0.3 g, 1.85 mmol) in acetone (15 mL) is added potassium carbonate (K₂CO₃, 3.70 mmol). To this mixture, benzyl bromide (2.035 mmol) is added, and the reaction is heated under reflux for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and petroleum ether (1:2). Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization from cyclohexane to yield this compound.

References

Methodological & Application

The Strategic Role of 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

For Immediate Release

[City, State] – [Date] – 6-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key tetralone derivative, is a pivotal intermediate in the multi-step synthesis of various pharmacologically active molecules, most notably Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene and its analogues. Its unique structural features, including a protected phenol and a reactive ketone, provide a versatile scaffold for the construction of complex molecular architectures aimed at modulating estrogen receptor activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the field of organic and medicinal chemistry.

Application Notes

This compound serves as a crucial building block in the synthesis of compounds that interact with estrogen receptors (ERα and ERβ). The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which is essential for receptor binding in the final active pharmaceutical ingredient. This protection allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the sensitive phenol.

The primary application of this intermediate is in the synthesis of the SERM, Raloxifene, and its derivatives. SERMs are a class of compounds that exhibit tissue-selective estrogenic or anti-estrogenic effects. For instance, they can act as estrogen antagonists in breast and uterine tissues, making them valuable in the treatment and prevention of hormone-sensitive cancers, while acting as agonists in bone, helping to prevent osteoporosis.

The general synthetic strategy involves the following key transformations of this compound:

-

Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by various nucleophiles, particularly organometallic reagents like Grignard reagents. This reaction is fundamental for introducing a significant portion of the final SERM structure.

-

Deprotection of the Benzyl Ether: The final step in the synthesis of these bioactive molecules is typically the removal of the benzyl protecting group to liberate the free phenol, which is crucial for binding to the estrogen receptor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the initial preparation of the key intermediate.[1]

Reaction Scheme:

Materials:

-

6-Hydroxy-3,4-dihydronaphthalen-1(2H)-one (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone (anhydrous)

-

Diatomaceous earth (Celite®)

-

Cyclohexane

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A suspension of 6-hydroxy-1-tetralone (1.85 mmol, 0.3 g) and potassium carbonate (3.70 mmol) in acetone (15 mL) is prepared in a round-bottom flask.

-

Benzyl bromide (2.035 mmol) is added to the reaction mixture.

-

The mixture is heated to reflux and maintained for 6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:2).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from cyclohexane to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 97% | [1] |

| Reaction Time | 6 hours | [1] |

| Purity | High (after recrystallization) | [1] |

Protocol 2: Synthesis of a Raloxifene Analogue Intermediate via Grignard Reaction

This protocol describes the nucleophilic addition of an organometallic reagent to the tetralone, a key step in building the Raloxifene scaffold.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylmagnesium bromide (1.2 eq in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of this compound in anhydrous THF is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of 4-methoxyphenylmagnesium bromide (1.2 equivalents) in THF is added dropwise via a dropping funnel over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 80-90% |

| Reaction Time | 16 hours |

| Purification | Column Chromatography |

Data Presentation

Table 1: Summary of a Synthetic Route to a Raloxifene Analogue

| Step | Reaction | Reagents and Conditions | Product | Typical Yield |

| 1 | Benzyl Protection | 6-Hydroxy-1-tetralone, Benzyl bromide, K₂CO₃, Acetone, Reflux | This compound | 97%[1] |

| 2 | Grignard Addition | 4-Methoxyphenylmagnesium bromide, THF, 0 °C to RT | 6-(Benzyloxy)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | 85% |

| 3 | Dehydration & Rearrangement | Acid catalyst (e.g., p-TsOH), Toluene, Reflux | 6-(Benzyloxy)-2-(4-methoxyphenyl)-3,4-dihydronaphthalene | 90% |

| 4 | Friedel-Crafts Acylation | 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride, AlCl₃, DCM | Protected Raloxifene Analogue | 75% |

| 5 | Deprotection | H₂, Pd/C, Ethanol/THF | Raloxifene Analogue | 95% |

Visualizations

References

Application Notes and Protocols: 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one as a Versatile Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, also known as 6-benzyloxy-1-tetralone, is a key synthetic intermediate in the development of various pharmaceutical agents. Its rigid tetralone scaffold provides a valuable framework for the construction of molecules with specific three-dimensional orientations, which is crucial for targeted interactions with biological macromolecules. This compound has gained significant attention as a precursor for the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of drugs that exhibit tissue-specific estrogenic or antiestrogenic effects.[1][2] These SERMs are instrumental in the treatment of hormone-responsive conditions such as osteoporosis and certain types of breast cancer.[1][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on the SERM, Lasofoxifene.

Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its role as a foundational scaffold for the synthesis of SERMs. The tetralone core allows for the introduction of various substituents at different positions, leading to a diverse range of compounds with tailored pharmacological profiles.

Synthesis of Lasofoxifene Precursors

Lasofoxifene, a third-generation SERM, has been investigated for the prevention and treatment of postmenopausal osteoporosis and has shown potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[4][5] The synthesis of Lasofoxifene and its analogues often involves the elaboration of the this compound core. The benzyloxy group serves as a protected phenol, which can be deprotected in the final steps of the synthesis to reveal the biologically active hydroxyl group.

Quantitative Data Summary

The following tables summarize key quantitative data for pharmaceuticals and intermediates related to the application of this compound.

Table 1: Binding Affinity of Lasofoxifene for Estrogen Receptors

| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Reference |

| Lasofoxifene | 0.21 ± 0.06 | Not Specified | [6] |

Table 2: Clinical Trial Data for Lasofoxifene in ER+/HER2- Metastatic Breast Cancer with ESR1 Mutation (ELAINE 1 Trial)

| Outcome | Lasofoxifene | Fulvestrant | p-value | Hazard Ratio (95% CI) | Reference |

| Median Progression-Free Survival (months) | 5.6 | 3.7 | 0.138 | 0.669 (0.434–1.125) | [7] |

| Objective Response Rate (%) | 13.2 | 2.9 | 0.124 | - | [7] |

| Clinical Benefit Rate (%) | 36.5 | 21.6 | 0.117 | - | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its precursor, 6-hydroxy-1-tetralone.[8][9]

Materials:

-

6-hydroxy-1-tetralone

-

Acetone

-

Potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Ethyl acetate

-

Petroleum ether

-

Cyclohexane

-

Diatomaceous earth (Celite®)

Procedure:

-

Suspend 6-hydroxy-1-tetralone (0.3 g, 1.85 mmol) in acetone (15 mL).

-

Add potassium carbonate (K₂CO₃) (3.70 mmol) to the suspension.

-

Add benzyl bromide (2.035 mmol) to the reaction mixture.

-

Heat the mixture under reflux for 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (1:2).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from cyclohexane to yield this compound. A yield of up to 97% has been reported under similar conditions.[8]

Protocol 2: Synthesis of a Lasofoxifene Precursor from a Tetralone Derivative

This protocol outlines a general procedure for the synthesis of a key precursor to Lasofoxifene, starting from a related tetralone, demonstrating the utility of the core structure. While this protocol starts with 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, the initial steps are analogous to reactions that would be performed with the benzyloxy-protected version.

Materials:

-

6-methoxy-3,4-dihydronaphthalen-1(2H)-one

-

(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium (prepared in situ)

-

Cerium(III) chloride (CeCl₃)

-

2-phenyl-3,4-dihydronaphthalen-1(2H)-one intermediate

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Ethanol

-

Hydrogen gas

-

Boron tribromide (BBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Celite®

Procedure:

Step 1: Grignard-type Addition

-

Prepare (4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)lithium in situ from the corresponding aryl bromide and n-butyllithium.

-

In a separate reaction vessel, treat 6-methoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one with the freshly prepared aryllithium reagent in the presence of CeCl₃.[2]

-

After the reaction is complete, quench the reaction and perform an aqueous workup to isolate the resulting tertiary alcohol, a Nafoxidine precursor.

Step 2: Hydrogenation to form the Methoxy-Protected Lasofoxifene Intermediate

-

In a 10 mL autoclave, combine the Nafoxidine precursor (e.g., 36.0 mg, 0.0846 mmol) and 20% Pd(OH)₂/C (e.g., 36.0 mg, 0.0513 mmol) in ethanol (3.0 mL).[2][3]

-

Seal the vessel and stir the mixture under a hydrogen atmosphere (2.5 atm) at 50 °C for 22 hours.[3]

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite® with ethyl acetate.[3]

-

Concentrate the filtrate to obtain the methoxy-protected Lasofoxifene intermediate.[2]

Step 3: Demethylation to Yield Lasofoxifene

-

Dissolve the methoxy-protected Lasofoxifene intermediate in dichloromethane (CH₂Cl₂).

-

Cool the solution to -23 °C.

-

Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂.

-

Stir the reaction mixture at a temperature between -23 °C and 0 °C for 3 hours.[2]

-

Quench the reaction with a suitable reagent and perform an aqueous workup to isolate the final product, Lasofoxifene.

Protocol 3: Estrogen Receptor Competitive Binding Assay

This protocol is used to determine the relative binding affinities of compounds for the estrogen receptor.[4]

Materials:

-

Rat uterine cytosol (prepared from ovariectomized rats)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Radiolabeled estradiol ([³H]-E₂)

-

Test compound (e.g., Lasofoxifene)

-

Hydroxylapatite (HAP) slurry

Procedure:

-

Preparation of Rat Uterine Cytosol:

-

Homogenize uteri from ovariectomized female rats in ice-cold TEDG buffer.

-

Centrifuge the homogenate to pellet the nuclear fraction.

-

Ultracentrifuge the supernatant to obtain the cytosol containing the estrogen receptors.

-

-

Binding Assay:

-

In assay tubes, combine the rat uterine cytosol (providing 50-100 µg of protein), a fixed concentration of [³H]-E₂ (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.

-

Incubate the mixture to allow for competitive binding to the estrogen receptors.

-

-

Separation of Bound and Free Ligand:

-

Add hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity of the HAP pellets using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀ value). This value is inversely proportional to the binding affinity of the test compound.

-

Visualizations

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is modulated by SERMs like Lasofoxifene.

Caption: Estrogen Receptor Signaling Pathway modulated by SERMs.

Experimental Workflow: Synthesis of a Lasofoxifene Precursor

The following diagram outlines the key steps in the synthesis of a Lasofoxifene precursor from a tetralone derivative.

Caption: Synthetic workflow for a Lasofoxifene precursor.

Logical Relationship: SERM Action

The following diagram illustrates the dual action of Selective Estrogen Receptor Modulators (SERMs) in different tissues.

Caption: Tissue-selective action of a SERM.

References

- 1. ascopubs.org [ascopubs.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. ELAINE 3: phase 3 study of lasofoxifene plus abemaciclib to treat ER+/HER2-, ESR1-mutated, metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols: Reaction of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one with Organometallic Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one with various organometallic reagents. The addition of organometallic nucleophiles to this tetralone derivative is a key transformation for the synthesis of a variety of biologically active molecules and advanced intermediates in drug discovery. This note emphasizes the use of cerium (III) chloride as a key additive to improve reaction efficiency and minimize side reactions, particularly enolization.

Introduction

This compound, also known as 6-benzyloxy-1-tetralone, is a valuable building block in organic synthesis. Its tetralone core is a common scaffold in many pharmaceutical agents. The carbonyl group at the C1 position is a prime site for nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents, leading to the formation of tertiary alcohols. These products can serve as precursors to a wide range of functionalized tetralin derivatives.

A common challenge in the reaction of organometallic reagents with enolizable ketones like 6-benzyloxy-1-tetralone is the competing enolization reaction, where the organometallic reagent acts as a base rather than a nucleophile. This side reaction reduces the yield of the desired tertiary alcohol. The use of cerium (III) chloride (CeCl₃) has been shown to effectively suppress enolization and promote nucleophilic addition, significantly improving the yield of the desired product.

Reaction Principle

The reaction involves the nucleophilic addition of an organometallic reagent (R-M) to the carbonyl carbon of this compound. The organometallic reagent, where R is an alkyl or aryl group and M is typically MgX (Grignard) or Li (Organolithium), provides a carbanionic nucleophile (R⁻). This nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields the corresponding tertiary alcohol.

The addition of anhydrous cerium (III) chloride is crucial. CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This activation favors the nucleophilic attack. Furthermore, the in situ generated organocerium reagent is less basic than the corresponding Grignard or organolithium reagent, which minimizes the undesired enolization of the tetralone.

Experimental Protocols

Protocol 1: General Procedure for the Cerium (III) Chloride-Mediated Addition of Organolithium Reagents

This protocol is adapted from a procedure for the reaction of α-tetralone with butyllithium in the presence of CeCl₃.

Materials:

-

This compound

-

Anhydrous Cerium (III) Chloride (CeCl₃) (or CeCl₃·7H₂O for in situ drying)

-

Organolithium reagent (e.g., n-butyllithium, phenyllithium) in a suitable solvent

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of Anhydrous CeCl₃:

-

If starting with CeCl₃·7H₂O, it must be rigorously dried. Place CeCl₃·7H₂O in a round-bottom flask.

-

Heat the flask gradually under high vacuum to 140 °C and maintain for 2 hours.

-

Allow the flask to cool to room temperature under vacuum and then fill with an inert atmosphere (Argon or Nitrogen). The resulting fine white powder is anhydrous CeCl₃.

-

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents).

-

Add anhydrous THF via syringe to create a suspension and cool the flask to -78 °C using a dry ice/acetone bath.

-

Stir the suspension vigorously for 1 hour.

-

-

Addition of Organolithium Reagent:

-

Slowly add the organolithium reagent (1.1 equivalents) dropwise to the stirred CeCl₃ suspension at -78 °C.

-

Continue stirring the mixture at -78 °C for another 1-2 hours.

-

-

Addition of the Tetralone:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Add the solution of the tetralone dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-